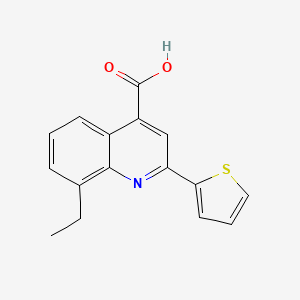

8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H13NO2S and a molecular weight of 283.35 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid consists of a quinoline ring substituted with an ethyl group at the 8th position and a thiophene ring at the 2nd position . The carboxylic acid group is attached at the 4th position of the quinoline ring .Scientific Research Applications

Medicinal Chemistry and Drug Development

- Dihydroorotate Dehydrogenase (DHODH) Inhibition : 8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid has been investigated as a potential DHODH inhibitor. DHODH is a key enzyme involved in the de novo biosynthesis of pyrimidines. Inhibition of DHODH can impact cell proliferation and has implications for cancer therapy .

- Antimicrobial Properties : Researchers have explored the antimicrobial activity of this compound against bacteria and fungi. Its unique quinoline scaffold may offer novel targets for drug development .

Materials Science and Organic Electronics

- Organic Semiconductors : Quinoline derivatives, including 8-ethyl-2-(2-thienyl)quinoline-4-carboxylic acid, have been studied as potential organic semiconductors. Their π-conjugated structures make them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Photophysics and Luminescent Materials

- Fluorescent Probes : The quinoline core of this compound can serve as a fluorescent probe. Researchers have explored its luminescent properties for use in biological imaging, sensors, and optoelectronic devices .

Coordination Chemistry and Metal Complexes

- Metal Chelation : The carboxylic acid group allows for coordination with metal ions. Researchers have synthesized metal complexes with 8-ethyl-2-(2-thienyl)quinoline-4-carboxylic acid as a ligand. These complexes may find applications in catalysis, sensing, and materials science .

Analytical Chemistry and Chromatography

- HPLC (High-Performance Liquid Chromatography) : Researchers have used this compound as a reference standard or internal standard in HPLC analysis. Its distinctive UV-absorption properties aid in quantification and identification .

Biological Studies and Cellular Imaging

- Cellular Uptake Studies : Scientists have explored the cellular uptake and distribution of 8-ethyl-2-(2-thienyl)quinoline-4-carboxylic acid. Its fluorescent properties make it useful for tracking cellular localization and drug delivery studies .

properties

IUPAC Name |

8-ethyl-2-thiophen-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-2-10-5-3-6-11-12(16(18)19)9-13(17-15(10)11)14-7-4-8-20-14/h3-9H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBPKJGATHKMKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2793102.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-phenylpiperazine](/img/structure/B2793104.png)

![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2793105.png)

![1-Cyclohexyl-4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2793108.png)

![2-(4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl)acetonitrile](/img/structure/B2793111.png)

![(Z)-2-(3-chlorophenyl)-5-((3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2793119.png)